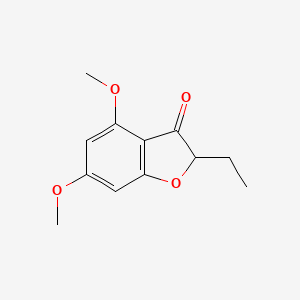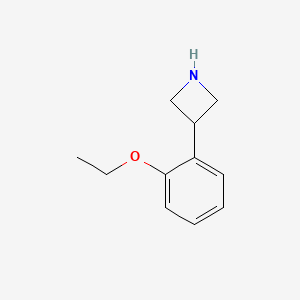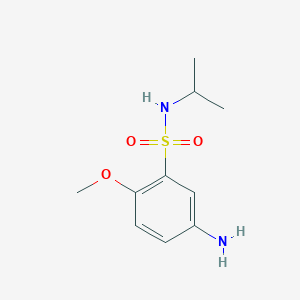
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of 2-ethylphenol and dimethoxybenzaldehyde as starting materials, followed by cyclization using an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like halogens or amines.
科学的研究の応用
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or agrochemicals.
作用機序
The mechanism of action of 2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
2-Ethylbenzofuran: Lacks the methoxy groups, which may result in different chemical and biological properties.
4,6-Dimethoxybenzofuran: Lacks the ethyl group, potentially affecting its reactivity and applications.
Benzofuran: The parent compound, with a simpler structure and different properties.
Uniqueness
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and potential applications. These functional groups may enhance its solubility, stability, and interactions with biological targets.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
2-ethyl-4,6-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C12H14O4/c1-4-8-12(13)11-9(15-3)5-7(14-2)6-10(11)16-8/h5-6,8H,4H2,1-3H3 |
InChIキー |
LUIRBFOSNFMWBN-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)C2=C(O1)C=C(C=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)





![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
